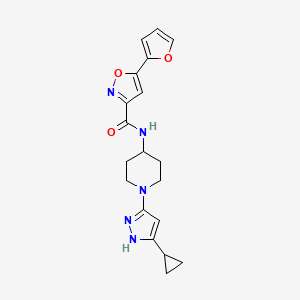![molecular formula C23H25N5O6S B2874573 Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone CAS No. 868220-71-7](/img/structure/B2874573.png)
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide . This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Chemical Reactions Analysis
The chemical reactions involving similar compounds include electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring . Alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis of complex heterocyclic compounds involving furan and thiazolo[1,2,4]triazol moieties. For instance, Abdelhamid et al. (2012) described the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphtofuran moiety, highlighting the versatility of furan derivatives in synthesizing a variety of heterocyclic compounds with potential biological activity (Abdelhamid, Shokry, & Tawfiek, 2012). Similarly, Reddy et al. (2012) reported on the synthesis of benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the chemical reactivity of furan-based compounds in creating pharmacologically relevant structures (Reddy et al., 2012).
Pharmacological Potential
Kumar et al. (2017) explored the antidepressant and antianxiety activities of novel derivatives containing furan-2-yl groups, indicating the potential of such compounds in neurological and mental health applications (Kumar et al., 2017). This suggests that derivatives of furan, potentially including the specific compound , could be explored for their effects on central nervous system disorders.
Antimicrobial Activities
Research into triazole derivatives, which share structural similarities with the thiazolo[3,2-b][1,2,4]triazol moiety, has shown that these compounds possess significant antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with good to moderate activities against various microorganisms, hinting at the broad-spectrum antimicrobial potential of compounds within this chemical class (Bektaş et al., 2007).
Corrosion Inhibition
The application in corrosion inhibition of mild steel in acidic media has been investigated, suggesting potential industrial applications for furan-2-yl derivatives. Singaravelu et al. (2022) examined the inhibition efficiency of organic inhibitors based on furan-2-yl methanone compounds, demonstrating their effectiveness in protecting mild steel against corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Solar Energy Applications
In the context of renewable energy, Kim et al. (2011) explored phenothiazine derivatives with furan linkers for their use in dye-sensitized solar cells, showing improved solar energy-to-electricity conversion efficiency. This indicates that furan derivatives can contribute to the enhancement of solar cell performance, suggesting potential applications in the development of more efficient photovoltaic materials (Kim et al., 2011).
Propiedades
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6S/c1-31-16-11-14(12-17(32-2)19(16)33-3)18(20-22(30)28-23(35-20)24-13-25-28)26-6-8-27(9-7-26)21(29)15-5-4-10-34-15/h4-5,10-13,18,30H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOWTIPTMJJUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
![1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874493.png)
![3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid](/img/structure/B2874494.png)
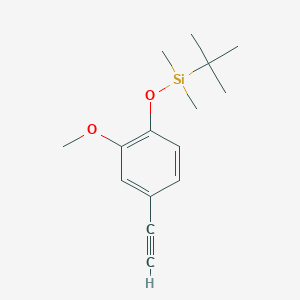
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)

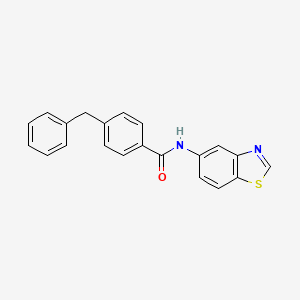

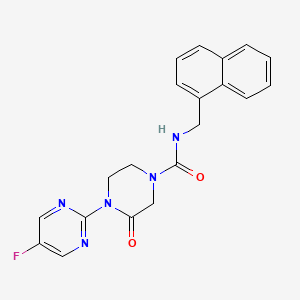
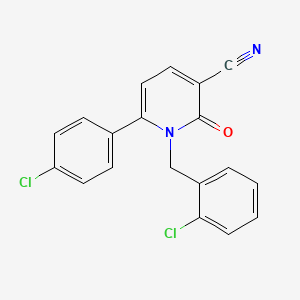

![1-(4-Fluorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2874511.png)
